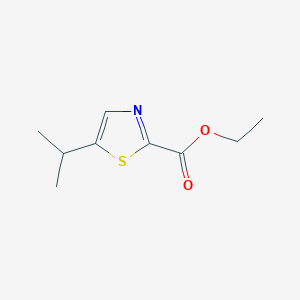

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Description

Contextual Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, serves as a foundational scaffold in contemporary chemical research, particularly in medicinal chemistry. eurekaselect.com The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons, imparts significant stability and a framework for diverse chemical modifications. researchgate.net Thiazole derivatives are integral components of numerous biologically active molecules and approved pharmaceutical agents, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netpharmaguideline.com

The presence of nitrogen and sulfur heteroatoms in the thiazole ring allows for multiple points of interaction with biological targets, making it a "privileged scaffold" in drug discovery. researchgate.net This versatility has led to its incorporation into a variety of drugs, such as the antiretroviral Ritonavir and the antibiotic Sulfathiazole. eurekaselect.com Consequently, the synthesis and functionalization of novel thiazole derivatives remain an active and vital area of modern chemical and pharmaceutical research.

Rationale for Investigating Substituted Thiazole-2-carboxylic Acid Ethyl Esters

The investigation of substituted thiazole-2-carboxylic acid ethyl esters is driven by their utility as versatile intermediates in organic synthesis. The ester functional group at the 2-position of the thiazole ring is a key reactive site that can be readily modified. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. researchgate.net This strategy is a cornerstone of combinatorial chemistry and drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Furthermore, the substituents on the thiazole ring, such as the isopropyl group at the 5-position in the title compound, play a crucial role in modulating the molecule's physicochemical properties. These properties include lipophilicity, steric profile, and metabolic stability, all of which are critical for the development of new therapeutic agents. nih.gov The ester moiety itself can contribute to the biological activity of the molecule or act as a prodrug, which is cleaved in vivo to release the active carboxylic acid. Therefore, compounds like 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester are synthesized and studied to serve as building blocks for larger, more complex molecules with tailored biological functions. researchgate.netnih.gov

Historical Development of Research on Thiazole Ring Systems

The chemistry of thiazoles has been developing for over a century, with foundational work being laid in the late 19th century. The most notable early contribution is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction, which involves the condensation of an α-haloketone with a thioamide, remains a prominent and widely used method for constructing the thiazole ring.

The significance of the thiazole ring was further cemented with the discovery of its presence in natural products essential for life, most notably Thiamine (Vitamin B1). The elucidation of Thiamine's structure, which contains both a pyrimidine (B1678525) and a thiazole ring, was a major milestone. Later, the discovery of the penicillin family of antibiotics, which feature a reduced thiazole (thiazolidine) ring, dramatically highlighted the importance of this heterocycle in medicine. These key discoveries spurred decades of research into the synthesis, reactivity, and biological applications of a vast array of thiazole derivatives.

Scope and Objectives of Academic Inquiry into this compound

While extensive research exists for the broader class of thiazole derivatives, academic inquiry specifically focused on this compound is primarily centered on its role as a specialized chemical intermediate or building block. The compound is commercially available as a research chemical, indicating its utility in the synthesis of more complex target molecules, likely for pharmaceutical or materials science applications. sigmaaldrich.commoldb.com

The primary objectives for the synthesis and use of this specific compound can be inferred as:

Intermediate for Target-Oriented Synthesis: To serve as a precursor for the creation of novel compounds where the 5-isopropylthiazole-2-carboxamide or a related functional group is a key structural motif.

Exploration of Structure-Activity Relationships (SAR): To be used in medicinal chemistry programs to probe the effect of the isopropyl group at the 5-position on the biological activity of a larger target molecule. The size and lipophilicity of the isopropyl group can influence receptor binding and pharmacokinetic properties.

Development of Novel Synthetic Methodologies: To be used as a substrate in the development of new chemical reactions or synthetic pathways for the modification of substituted thiazoles.

Detailed, publicly available research findings focusing exclusively on the biological activity or extensive synthetic studies of this compound itself are limited. Its principal role appears to be that of a tool for constructing other molecules of scientific interest.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propan-2-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-5-7(13-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIICYWOPWBJNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropyl Thiazole 2 Carboxylic Acid Ethyl Ester

Retrosynthetic Analysis of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

A retrosynthetic analysis of this compound reveals the most logical bond disconnections to identify plausible starting materials. The most common and effective strategy for thiazole (B1198619) synthesis is the Hantzsch condensation, which forms the thiazole ring from an α-halocarbonyl compound and a thioamide. wikipedia.orgcutm.ac.in

Following this logic, the thiazole ring of the target molecule can be disconnected across the C2-N3 and C4-C5-S1 bonds. This approach points to two primary synthons:

An α-halocarbonyl component that will form the C4-C5 part of the ring, incorporating the isopropyl group.

A thioamide component that will provide the N3-C2-S1 segment, containing the ethyl ester group.

Specifically, this retrosynthesis leads to Ethyl 2-chloro-3-methyl-2-oxobutanoate (or a related α-halo ketoester) and Thiooxalamide ethyl ester (or a similar thioamide). The reaction between these two precursors would directly assemble the desired 2,5-disubstituted thiazole core. This strategy is advantageous as it builds the complex heterocyclic ring from relatively simple and often commercially available starting materials.

Classical Thiazole Ring Formation Approaches

Hantzsch Thiazole Synthesis and its Adaptations for 2-Substituted Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry. synarchive.com The reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole. wikipedia.org The general mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate via an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic thiazole ring. youtube.comchemhelpasap.com

This method is highly versatile and can be adapted to produce a wide range of substituted thiazoles. For the synthesis of 2-substituted thiazoles like the target compound, the choice of thioamide is crucial. By using a thioamide that already contains the desired substituent (in this case, an ethyl carboxylate group), the substitution pattern at the C2 position is pre-determined. For example, the reaction of thioacetamide (B46855) with chloroacetone (B47974) yields 2,4-dimethylthiazole. wikipedia.org Similarly, employing a thioamide with an ester functionality allows for the direct installation of the ester group at the C2 position.

Cyclocondensation Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

Cyclocondensation reactions are the bedrock of classical thiazole synthesis, with the Hantzsch reaction being the most prominent example. This class of reactions broadly involves the formation of the heterocyclic ring through the condensation of two key building blocks. The reaction between α-halocarbonyl compounds and a sulfur-containing nucleophile like a thioamide or thiourea (B124793) is a robust method for constructing the thiazole core. cutm.ac.inresearchgate.net

The versatility of this approach allows for the synthesis of thiazoles with diverse substitution patterns. For instance, a patent for the synthesis of a precursor to Febuxostat describes the cyclization of 3-bromo-4-hydroxy-thiobenzamide with 2-chloroacetoacetic acid ethyl ester to form a 2,5-disubstituted thiazole. google.com This highlights the industrial applicability and reliability of this method for creating complex thiazole derivatives. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). chemhelpasap.com

Below is a table summarizing typical reactants in Hantzsch-type syntheses leading to substituted thiazoles.

| α-Halocarbonyl Compound | Thioamide/Thiourea | Resulting Thiazole Substituent Pattern |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole |

| Ethyl 2-chloroacetoacetate | Substituted Thioamide | 2-Substituted-4-methyl-5-carbethoxythiazole |

| Ethyl bromopyruvate | Thiobenzamide | Ethyl 2-phenyl-4-thiazolecarboxylate |

Advanced Synthetic Protocols for the Thiazole Core

While classical methods are reliable, modern organic synthesis often seeks more efficient, atom-economical, and versatile protocols. Advanced strategies, including transition-metal-catalyzed reactions and multicomponent reactions, offer powerful alternatives for constructing the thiazole core.

Palladium-Catalyzed Coupling Reactions for Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of thiazoles. These methods can be used to introduce substituents onto a pre-formed thiazole ring or to construct the ring itself.

One prominent strategy is the direct C-H arylation, which avoids the need for pre-functionalized starting materials. kfupm.edu.sa Palladium catalysts can selectively activate C-H bonds at the C2, C4, or C5 positions of the thiazole ring, allowing for the introduction of aryl or other groups. Another approach is the Negishi cross-coupling, where an organozinc reagent derived from a bromothiazole is coupled with an aryl halide in the presence of a palladium(0) catalyst. thieme-connect.com This method has been used to prepare 2-aryl and 5-aryl substituted thiazoles, and by combining the steps, 2,5-diaryl thiazoles can be synthesized. thieme-connect.comresearchgate.net These catalytic methods offer a high degree of control and are suitable for late-stage functionalization in the synthesis of complex molecules.

| Reaction Type | Thiazole Substrate | Coupling Partner | Palladium Catalyst (Example) | Resulting Product |

| Negishi Coupling | 2-Bromothiazole | Aryl Halide | Pd(PPh₃)₄ | 2-Arylthiazole |

| Negishi Coupling | 2-(Trimethylsilyl)thiazole | Aryl Halide | Pd(PPh₃)₄ | 5-Arylthiazole |

| Direct C-H Arylation | Thiazole | Aryl Halide | Pd(OAc)₂ | Arylated Thiazole |

Multicomponent Reactions Leading to Substituted Thiazoles

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a final product that contains portions of all the starting materials. MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate libraries of complex molecules. researchgate.net

Several MCRs have been developed for the synthesis of substituted thiazoles. For example, a three-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst can produce thiazole derivatives in good yields. nih.goveurekaselect.com Another approach involves the reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes in an iodine/DMSO medium to create complex thiazole-fused systems. researchgate.net These methods provide a convergent and efficient route to highly substituted thiazoles that would otherwise require lengthy, multi-step syntheses.

Solvent-Free and Microwave-Assisted Synthetic Routes

In response to the growing demand for sustainable chemical processes, solvent-free and microwave-assisted routes for thiazole synthesis have gained considerable attention. nih.gov These "green chemistry" approaches offer significant advantages over traditional methods, including reduced reaction times, higher yields, minimized use of hazardous organic solvents, and simplified workup procedures. scispace.comresearchgate.net

Solvent-Free Synthesis: The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, can be effectively performed under solvent-free conditions. scispace.com This is often achieved by grinding the reactants together at room temperature using a mortar and pestle, sometimes with a few drops of a non-solvent liquid to facilitate mixing. scispace.com The absence of a bulk solvent can lead to higher reactant concentrations, enhancing reaction rates and often improving yields. scispace.com This methodology is attractive for its operational simplicity and reduced environmental impact. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of thiazole synthesis, microwave heating can dramatically reduce reaction times from hours to mere minutes. nih.gov This rapid heating is due to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to efficient and uniform heating that is often difficult to achieve with conventional methods. The technique has been successfully applied to various heterocyclic syntheses, including those based on the Hantzsch reaction, often resulting in improved yields and cleaner reaction profiles. nih.govwikipedia.org

The table below summarizes the advantages of these modern synthetic techniques compared to conventional heating methods.

| Feature | Conventional Heating | Solvent-Free / Microwave-Assisted |

| Reaction Time | Typically several hours scispace.com | Minutes scispace.comnih.gov |

| Energy Consumption | High | Generally lower |

| Solvent Usage | High quantities of volatile organic solvents scispace.com | Minimal to none scispace.com |

| Yields | Often moderate | Generally high nih.govscispace.comorganic-chemistry.org |

| Workup | Often requires extensive purification | Simpler, sometimes involves direct filtration organic-chemistry.org |

| Environmental Impact | Higher | Lower, aligns with green chemistry principles researchgate.net |

Introduction and Functionalization of the Isopropyl Moiety

The precise placement of the isopropyl group at the C5 position of the thiazole ring is a critical aspect of the synthesis. This is most commonly achieved by incorporating the moiety into one of the starting materials before the ring-forming cyclization reaction.

Strategies for Regioselective Isopropylation at the Thiazole-5 Position

While direct C-H functionalization has become a sophisticated tool for modifying heterocyclic cores, its application for direct isopropylation at a specific position can be challenging. Methodologies like palladium-catalyzed direct C-H arylation have demonstrated the feasibility of regioselective functionalization at the C5 position of the thiazole ring. rsc.org These reactions activate a specific C-H bond, allowing for the formation of a new carbon-carbon bond. However, the most direct and widely used strategy for installing the 5-isopropyl group is not through post-synthesis modification but by building the ring from a precursor that already contains this group in the correct location.

Precursor Design for Isopropyl Group Integration

The Hantzsch thiazole synthesis provides a reliable and modular approach for constructing the target molecule, where the substitution pattern of the final product is dictated by the choice of precursors. researchgate.netscribd.com To obtain a 5-isopropyl substituent, the synthesis must start with an α-haloketone bearing an isopropyl group.

The key precursor for this strategy is 1-halo-3-methyl-2-butanone (where halo is typically bromo or chloro). This molecule contains the necessary structural elements to form the C4-C5 bond of the thiazole ring while incorporating the isopropyl group at the C5 position.

The general synthetic disconnection is shown below:

Figure 1: Retrosynthetic Analysis for 5-Isopropylthiazole (B6597480) Core

graph TD

A["5-Isopropyl-thiazole Derivative"] --> B["Hantzsch Synthesis"];

B --> C["1-Halo-3-methyl-2-butanone

(Isopropyl Precursor)"];

B --> D["Thioamide Derivative

(e.g., Ethyl thiooxamate)"];

The reaction between 1-halo-3-methyl-2-butanone and a thioamide derivative, such as ethyl thiooxamate, would directly yield the this compound skeleton in a single cyclocondensation step. This precursor-based approach is highly efficient as it avoids issues of regioselectivity that can arise with post-synthesis functionalization. The synthesis of related 2-substituted-5-isopropylthiazole compounds has been successfully reported, validating this precursor-driven strategy. nih.gov

Esterification and Transesterification Procedures for the Ethyl Ester Group

The final step in some synthetic routes, or a consideration in precursor design, is the formation of the ethyl ester group at the C2 position.

Direct Esterification Techniques

A potential but less common route to the title compound involves the direct functionalization of a pre-formed 5-isopropylthiazole ring. This could theoretically be achieved by metallation of the C2 position, which is the most acidic proton on the thiazole ring, using a strong base like n-butyllithium. The resulting 2-lithiated thiazole intermediate could then be quenched with an electrophile like ethyl chloroformate to directly install the ethyl ester group. This method, while feasible, requires anhydrous conditions and the handling of pyrophoric reagents.

Esterification from Carboxylic Acid Precursors

A more conventional and robust method involves the synthesis of the corresponding carboxylic acid, 5-isopropyl-thiazole-2-carboxylic acid , as an intermediate, followed by a separate esterification step. This two-step process allows for easier purification of the intermediate acid and employs well-established reaction conditions for the final esterification.

Several standard methods can be employed for this transformation:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comThe reaction is an equilibrium process, and using ethanol as the solvent drives the reaction toward the formation of the ethyl ester. masterorganicchemistry.com* Carbodiimide-Mediated Esterification : Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification of thiazole carboxylic acids with alcohols under mild conditions. mdpi.comThis method is effective but generates a dicyclohexylurea byproduct that must be removed.

Acid Chloride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-isopropyl-thiazole-2-carbonyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the final ethyl ester.

The table below compares these common esterification methods.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple masterorganicchemistry.com | Equilibrium-limited, requires excess alcohol, harsh conditions masterorganicchemistry.com |

| DCC/DMAP Coupling | Ethanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yield mdpi.com | Generates solid byproduct, reagents are costly mdpi.com |

| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | 0°C to RT | High yield, fast reaction | Requires handling of corrosive reagents |

Isolation and Purification Techniques in the Synthesis of this compound

The isolation and purification of this compound from a crude reaction mixture is a critical step to ensure the final product meets the required standards of purity. The choice of technique is often dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.

Column chromatography is a cornerstone technique for the purification of moderately polar organic compounds like this compound. This method leverages the differential adsorption of the components of a mixture onto a stationary phase, typically silica (B1680970) gel, and their varying solubility in a mobile phase.

The selection of the eluent system is crucial for achieving effective separation. For thiazole derivatives, a common approach involves using a gradient of non-polar and polar solvents. A typical mobile phase for the purification of ethyl thiazole-2-carboxylates consists of a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent can be gradually increased by augmenting the proportion of ethyl acetate, which allows for the sequential elution of compounds based on their polarity.

Table 1: Illustrative Data for Chromatographic Purification of Thiazole Derivatives

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane-Ethyl Acetate gradient |

| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) |

| Final Eluent | 80:20 (Hexane:Ethyl Acetate) |

| Detection | UV light (254 nm) or specific staining agents |

The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. Once the appropriate fractions are collected, the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization is a powerful technique for purifying solid organic compounds. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent or a solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should either be insoluble at all temperatures or remain dissolved at room temperature.

For ethyl thiazole-2-carboxylate derivatives, a range of solvents can be employed for recrystallization. The choice of solvent is critical and is often determined empirically. Common solvents used for the recrystallization of related thiazole esters include ethanol, methanol, hexane, and mixtures thereof. For instance, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane can be effective. The compound is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the pure crystals of this compound precipitate out, leaving the impurities in the mother liquor.

Precipitation can also be induced by adding a non-solvent to a solution of the crude product, which reduces the solubility of the desired compound and causes it to precipitate.

Table 2: Common Solvents for Recrystallization of Thiazole Esters

| Solvent/Solvent System | Application Notes |

| Ethanol | A versatile polar solvent, often effective for moderately polar compounds. |

| Methanol | Similar to ethanol, but with a lower boiling point. |

| Hexane | A non-polar solvent, often used in combination with a more polar solvent. |

| Ethyl Acetate/Hexane | A common mixed-solvent system that allows for fine-tuning of polarity. |

| Tetrahydrofuran (B95107) (THF)/Hexane | Another effective mixed-solvent system for inducing crystallization. oup.com |

The purity of the recrystallized product is typically assessed by measuring its melting point and by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A sharp and well-defined melting point is indicative of a high degree of purity.

Chemical Reactivity and Derivatization Strategies of 5 Isopropyl Thiazole 2 Carboxylic Acid Ethyl Ester

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich heterocyclic system, which dictates its reactivity towards various reagents. The presence of the isopropyl group at the C5 position and the ethyl carboxylate group at the C2 position influences the regioselectivity and feasibility of reactions on the ring.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the site of substitution being highly dependent on the electronic nature of the existing substituents. For thiazole itself, theoretical calculations suggest that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.org In the case of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester, the C5 position is already substituted with an isopropyl group. The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Therefore, further electrophilic substitution on the thiazole nucleus of this compound is expected to be challenging and would likely require harsh reaction conditions.

Nucleophilic Attack and Ring Transformations

The thiazole ring is generally resistant to nucleophilic attack due to its aromaticity. However, the presence of the electron-withdrawing ethyl carboxylate group at the C2 position can render this position susceptible to attack by strong nucleophiles. Such reactions can lead to a variety of products, including ring-opened intermediates or substituted thiazole derivatives.

Ring transformation reactions of thiazoles can be induced by certain reagents and conditions, often involving initial nucleophilic attack. These transformations can lead to the formation of other heterocyclic systems. For example, some thiazole derivatives have been shown to undergo ring-opening upon treatment with strong bases or other nucleophiles. nih.gov

Oxidation and Reduction Pathways of the Thiazole Ring

The sulfur and nitrogen atoms in the thiazole ring can undergo oxidation. Oxidation of the sulfur atom can lead to the formation of the corresponding thiazole S-oxide or S,S-dioxide. These transformations typically require the use of oxidizing agents such as peroxy acids. The nitrogen atom can also be oxidized to form a thiazole N-oxide.

Reduction of the thiazole ring is also possible, leading to dihydrothiazole or tetrahydrothiazole derivatives. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can be employed for this purpose, although the aromaticity of the thiazole ring makes it relatively resistant to reduction. The specific conditions required for the reduction of this compound would depend on the desired degree of saturation. It has been noted that some esters can be reduced by sodium borohydride, particularly in the presence of activating agents or under specific solvent conditions. researchgate.net

Transformations of the Ethyl Ester Functionality

The ethyl ester group at the C2 position of the molecule is a versatile handle for a variety of chemical modifications.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-isopropyl-thiazole-2-carboxylic acid. This reaction is a fundamental transformation that opens up further derivatization possibilities, such as amidation and peptide coupling. The hydrolysis is typically carried out under basic or acidic conditions.

Basic hydrolysis, often referred to as saponification, is commonly performed using an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a protic solvent like methanol (B129727) or ethanol (B145695). nih.gov The reaction generally proceeds to completion as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

| Base | Solvent | Temperature | Typical Reaction Time |

| LiOH | Methanol/Water | Room Temperature to Reflux | 1-4 hours |

| NaOH | Ethanol/Water | Room Temperature to Reflux | 2-6 hours |

| KOH | Methanol/Water | Room Temperature to Reflux | 2-6 hours |

Acid-catalyzed hydrolysis is another method, typically employing a strong acid like hydrochloric acid or sulfuric acid in an excess of water. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Amidation and Peptide Coupling Reactions

The carboxylic acid obtained from the hydrolysis of the ethyl ester is a key intermediate for the synthesis of amides and for its incorporation into peptides. These reactions involve the activation of the carboxylic acid followed by the addition of an amine.

Direct amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. A wide variety of coupling reagents are available for this purpose, each with its own advantages in terms of reactivity, suppression of side reactions, and compatibility with different functional groups. bachem.com

For peptide synthesis, the 5-isopropyl-thiazole-2-carboxylic acid can be coupled to the N-terminus of a peptide or an amino acid ester. This process utilizes standard peptide coupling protocols. uni-kiel.de The choice of coupling reagent and conditions is crucial to ensure efficient coupling and to minimize racemization if the amine component is chiral. uni-kiel.de

| Coupling Reagent | Additive | Base | Solvent |

| HATU | HOAt | DIPEA, NMM | DMF, CH2Cl2 |

| HBTU | HOBt | DIPEA, NMM | DMF, CH2Cl2 |

| PyBOP | HOBt | DIPEA, NMM | DMF, CH2Cl2 |

| EDC | HOBt | - | DMF, CH2Cl2 |

Reduction to Alcohol Derivatives

The ester functionality at the 2-position of this compound can be reduced to a primary alcohol, yielding (5-isopropylthiazol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a versatile building block for further derivatization. The reduction requires potent hydride-donating reagents due to the relative stability of the ester group compared to aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde, which is more reactive than the starting ester and is therefore not isolated.

Conversely, sodium borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions. libretexts.org However, its reactivity can be enhanced by the addition of certain additives or by conducting the reaction in specific solvent systems, such as methanol at reflux, which can facilitate the reduction of some aromatic and heteroaromatic esters.

The table below summarizes typical conditions for the reduction of the title ester.

| Reagent(s) | Solvent | Conditions | Product |

| 1. Lithium Aluminum Hydride (LiAlH₄)2. H₃O⁺ workup | Diethyl Ether or THF | Room Temperature | (5-isopropylthiazol-2-yl)methanol |

| Sodium Borohydride (NaBH₄) / Methanol | THF / Methanol | Reflux | (5-isopropylthiazol-2-yl)methanol |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of other alkyl esters (e.g., methyl, propyl, benzyl) by reacting the starting ethyl ester with a different alcohol in the presence of a catalyst. wikipedia.org The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com

The process can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions (e.g., sulfuric acid, hydrochloric acid, or sulfonic acids), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net This facilitates nucleophilic attack by the new alcohol. The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a strong base, such as a metal alkoxide (e.g., sodium methoxide), the reactant alcohol is deprotonated to form a more potent nucleophile. masterorganicchemistry.comyoutube.com This alkoxide attacks the ester's carbonyl carbon, also proceeding through a tetrahedral intermediate before eliminating the original ethoxide group. masterorganicchemistry.com Earth-abundant metal carbonates, such as K₂CO₃, have also been shown to effectively catalyze the transesterification of heteroaryl esters. rsc.org

The following table illustrates potential transesterification reactions for this compound.

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | 5-Isopropyl-thiazole-2-carboxylic acid methyl ester |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (acid) or NaO-iPr (base) | 5-Isopropyl-thiazole-2-carboxylic acid isopropyl ester |

| Benzyl (B1604629) Alcohol (BnOH) | H₂SO₄ (acid) or NaOBn (base) | 5-Isopropyl-thiazole-2-carboxylic acid benzyl ester |

Reactions at the Isopropyl Substituent

Side-Chain Functionalization (e.g., halogenation, oxidation, reduction)

The isopropyl group attached to the C5 position of the thiazole ring is analogous to a benzylic substituent, and its tertiary carbon-hydrogen bond is a potential site for functionalization.

Halogenation: Selective halogenation of the tertiary C-H bond of the isopropyl group can be achieved through mechanisms that favor this "heterobenzylic" position.

Free-Radical Halogenation: Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or UV light, are commonly used for benzylic bromination. This method could potentially introduce a bromine atom at the tertiary position of the isopropyl group, yielding 5-(2-bromo-2-propanyl)thiazole-2-carboxylic acid ethyl ester.

Polar Chlorination: While radical pathways can be effective, polar reaction pathways have been developed for the chlorination of alkyl-substituted nitrogen heterocycles. nih.gov These methods may involve activating the heterocycle to promote the formation of enamine-like tautomers that react with electrophilic chlorine sources, offering an alternative to radical-based methods. nih.gov

Oxidation: The oxidation of the isopropyl group can lead to different products depending on the reagents and conditions used.

Oxidation to a Tertiary Alcohol: Direct oxidation of the tertiary C-H bond to a hydroxyl group, forming 5-(2-hydroxy-2-propanyl)thiazole-2-carboxylic acid ethyl ester, is a challenging transformation. Strong oxidants like potassium permanganate (B83412) or chromic acid would likely lead to over-oxidation and potential cleavage of the isopropyl group or degradation of the thiazole ring. chemguide.co.uk More selective methods developed for benzylic C-H oxidation might be applicable.

Oxidative Cleavage: Under harsh oxidative conditions, the isopropyl group could be cleaved to yield a ketone (5-acetylthiazole-2-carboxylic acid ethyl ester) or further to a carboxylic acid (2-(ethoxycarbonyl)thiazole-5-carboxylic acid).

Reduction: The isopropyl group is a saturated alkyl substituent and is inert to reduction under standard catalytic hydrogenation or chemical reduction conditions that would, for example, reduce a nitro group or a carbonyl. Therefore, selective reduction of the isopropyl side-chain is not a typical derivatization strategy.

Ligand Exchange Reactions (if applicable in specific contexts)

Thiazole and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a wide range of transition metals through the lone pair of electrons on the ring's nitrogen atom. orientjchem.orgnih.govresearchgate.net The sulfur atom can also participate in coordination, allowing thiazoles to act as monodentate or bridging ligands. nih.gov

This compound possesses the thiazole nitrogen, making it a potential ligand for metal complexes. researchgate.netacs.org In a suitable coordination complex, this thiazole ligand could be substituted by another, typically stronger, ligand in a ligand exchange reaction. Conversely, this compound could itself displace a weaker ligand from an existing metal complex.

A general representation of a ligand exchange reaction is as follows: [M-Lₙ] + L' ⇌ [M-Lₙ₋₁L'] + L

Where:

M = Metal center

L = Original ligand (e.g., a solvent molecule or another weakly bound ligand)

L' = this compound

n = number of ligands

The formation of such complexes can influence the electronic properties and reactivity of the thiazole ring. nih.gov

Construction of Fused and Bridged Thiazole Systems from this compound Intermediates

Imidazothiazole Formation

The imidazo[2,1-b]thiazole (B1210989) scaffold is a privileged bicyclic heterocyclic system found in numerous biologically active compounds. mdpi.comconnectjournals.com The most common and direct synthetic route to this system involves the cyclocondensation of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. nih.govnih.gov

Therefore, to serve as an intermediate for imidazothiazole formation, this compound must first be converted into 2-amino-5-isopropylthiazole. This transformation requires a multi-step synthetic sequence, as outlined below:

Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 5-isopropyl-thiazole-2-carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.

Conversion of Carboxylic Acid to Amine: The resulting carboxylic acid can be converted into a primary amine via a rearrangement reaction. The Curtius rearrangement is a suitable method, involving the conversion of the carboxylic acid to an acyl azide (B81097) (via the acid chloride and sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield 2-amino-5-isopropylthiazole.

Cyclocondensation: The 2-amino-5-isopropylthiazole intermediate can then be reacted with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent such as ethanol. nih.govnih.gov The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]thiazole ring system.

This synthetic pathway highlights the utility of this compound as a precursor for more complex, fused heterocyclic structures.

Pyrrolothiazole Synthesis

The synthesis of pyrrolo[2,1-b]thiazoles from this compound is a multi-step process that necessitates the introduction of a suitable functional group to facilitate the annulation of the pyrrole (B145914) ring. A plausible synthetic route involves the initial functionalization of the thiazole ring, followed by a cyclization reaction.

One potential strategy begins with the bromination of the C-4 position of the thiazole ring. The resulting ethyl 4-bromo-5-isopropylthiazole-2-carboxylate can then undergo a nucleophilic substitution reaction with an α-amino acid ester, such as ethyl glycinate, to introduce the necessary components for the pyrrole ring formation. Subsequent intramolecular cyclization, likely a Dieckmann condensation or a similar reaction, would then yield the desired pyrrolo[2,1-b]thiazole core. The reaction conditions, such as the choice of base and solvent, would be critical in directing the cyclization to favor the formation of the five-membered pyrrole ring.

An alternative approach could involve the conversion of the C-4 position into a different reactive handle. For instance, formylation of the thiazole ring at the C-4 position, followed by a reductive amination with an amino ester, could provide a precursor for a Pictet-Spengler type of cyclization to form the fused pyrrole ring. The feasibility and efficiency of these proposed steps would require experimental validation.

Table 1: Proposed Reaction Scheme for Pyrrolothiazole Synthesis

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | N-Bromosuccinimide (NBS) | Ethyl 4-bromo-5-isopropylthiazole-2-carboxylate |

| 2 | Ethyl 4-bromo-5-isopropylthiazole-2-carboxylate, Ethyl glycinate | Base (e.g., K₂CO₃) | Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-5-isopropylthiazole-2-carboxylate |

| 3 | Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-5-isopropylthiazole-2-carboxylate | Strong base (e.g., NaOEt) | Diethyl 6-isopropylpyrrolo[2,1-b]thiazole-5,7-dicarboxylate |

Detailed research into the specific reaction conditions for each step would be necessary to optimize the yield and purity of the final pyrrolothiazole derivative. The substitution pattern on the resulting pyrrolothiazole could be further modified to explore structure-activity relationships for various applications.

Thiazolopyridazine Derivatization

The synthesis of thiazolopyridazine derivatives from this compound can be approached more directly. A common and effective method for the formation of a pyridazinone ring fused to a heterocyclic core is through the reaction of a carboxylic acid ester with hydrazine (B178648), followed by cyclization.

The initial and crucial step in this derivatization strategy is the conversion of the ethyl ester group of this compound into the corresponding carbohydrazide (B1668358). This is typically achieved by reacting the ester with hydrazine hydrate, often in a solvent such as ethanol, under reflux conditions. The resulting 5-Isopropyl-thiazole-2-carbohydrazide is a key intermediate for the subsequent cyclization step.

To construct the fused pyridazinone ring, the thiazole carbohydrazide can be reacted with a 1,3-dicarbonyl compound or its equivalent. For instance, condensation with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid or base catalyst, would lead to the formation of the thiazolo[2,3-c]pyridazine-3-one ring system. The specific isomer formed would depend on the regioselectivity of the cyclization.

A more direct approach to a related thiazolopyridazine system, specifically a thiazolo[4,5-d]pyridazine, would require a different starting material, typically a thiazole with vicinal dicarbonyl or cyano-ester functionalities. However, by adapting known procedures, it is conceivable to first introduce a second carboxyl group or a cyano group at the C-4 position of the starting thiazole ester. The resulting diester or cyanoester could then be treated with hydrazine to facilitate the formation of the fused pyridazine (B1198779) ring.

Table 2: Proposed Reaction Scheme for Thiazolopyridazine Derivatization

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Hydrazine hydrate | 5-Isopropyl-thiazole-2-carbohydrazide |

| 2 | 5-Isopropyl-thiazole-2-carbohydrazide, Ethyl acetoacetate | Acid or Base catalyst | 3-Isopropyl-7-methylthiazolo[2,3-c]pyridazin-5(6H)-one |

The reaction conditions for the cyclization step, including temperature and catalyst, would need to be carefully optimized to maximize the yield of the desired thiazolopyridazine derivative. Further functionalization of the pyridazinone ring could be explored to generate a library of compounds for biological screening.

Spectroscopic and Structural Elucidation of 5 Isopropyl Thiazole 2 Carboxylic Acid Ethyl Ester

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is not available in the surveyed literature. A complete analysis, including proton and carbon resonance assignments, would require ¹H and ¹³C NMR spectra.

Specific chemical shifts (δ), coupling constants (J), and multiplicities for the protons of this compound have not been reported. Such data would be essential to assign the resonances for the isopropyl methine and methyl protons, the ethyl ester methylene (B1212753) and methyl protons, and the aromatic proton on the thiazole (B1198619) ring.

The ¹³C NMR spectrum for this compound, which would reveal the chemical shifts of all nine carbon atoms, is not publicly available. This includes the carbons of the isopropyl group, the ethyl ester, the thiazole ring, and the carbonyl carbon.

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule. No such data has been published for this compound.

The isopropyl group's two methyl groups are diastereotopic due to the chiral center created by the substitution pattern on the thiazole ring. This would be expected to result in separate signals in the ¹H NMR spectrum. However, without experimental data, a detailed analysis of their chemical shift difference and coupling patterns is not possible.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

While the nominal molecular weight is known, detailed mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not available. This information would be key to confirming the molecular structure.

HRMS data provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. No high-resolution mass spectrometry data has been found for this compound, which would be necessary to confirm its molecular formula with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (C₉H₁₃NO₂S), this analysis is crucial for confirming its molecular formula and integrity.

In positive ion mode, the compound is expected to be protonated, yielding a pseudomolecular ion peak [M+H]⁺. Given the molecular weight of 215.28 g/mol , the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 216. Additionally, adducts with sodium [M+Na]⁺ (m/z ≈ 238) or potassium [M+K]⁺ (m/z ≈ 254) may be detected, depending on the purity of the solvent and sample. ekb.eg The fragmentation pattern in tandem MS (MS/MS) analysis would likely involve the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester moiety, providing further structural confirmation. ekb.eg

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ | ~216 |

| [M+Na]⁺ | ~238 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C=O stretching vibration of the ethyl ester group is anticipated to produce a strong, sharp band in the region of 1725-1700 cm⁻¹. nih.gov Vibrations associated with the thiazole ring, including C=N and C=C stretching, typically appear in the 1650-1450 cm⁻¹ range. researchgate.net The C-S stretching vibration of the thiazole ring is often observed at lower wavenumbers, around 850-600 cm⁻¹. Aliphatic C-H stretching from the isopropyl and ethyl groups would be visible in the 3000-2850 cm⁻¹ region, while C-H bending vibrations are expected around 1465 cm⁻¹ and 1375 cm⁻¹ (a characteristic doublet for the isopropyl group). cdnsciencepub.com

Raman spectroscopy provides complementary information. The symmetric vibrations of the thiazole ring are often more prominent in the Raman spectrum. A notable C=N vibration of the thiazole ring has been observed at 1388 cm⁻¹ in related derivatives. rsc.org The C-S bond and skeletal deformations of the ring would also produce characteristic Raman signals.

Table 2: Expected Vibrational Spectroscopy Data

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | IR | 3000-2850 |

| C=O Stretch (Ester) | IR | 1725-1700 |

| C=N / C=C Stretch (Thiazole) | IR | 1650-1450 |

| C-H Bend (Isopropyl) | IR | ~1375 (doublet) |

| C-O Stretch (Ester) | IR | 1300-1000 |

| C-S Stretch (Thiazole) | IR | 850-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of thiazole derivatives is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system of the heterocyclic ring. urfu.ru

For this compound, the main absorption is expected to be a π→π* transition associated with the thiazole ring conjugated with the carboxylic acid ethyl ester group. Studies on similar thiazole-based compounds show absorption maxima (λ_max) in the range of 300-400 nm. acs.orgresearchgate.net For instance, various thiazole-hydrazone conjugates exhibit maximum absorption between 326 nm and 366 nm. urfu.ru The position of λ_max can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov The presence of the electron-withdrawing ester group at the 2-position and the electron-donating isopropyl group at the 5-position will influence the energy of the molecular orbitals and thus the precise wavelength of maximum absorption.

**4.5. X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related thiazole esters provides significant insight into its likely solid-state conformation and packing. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of molecules is governed by a network of non-covalent intermolecular interactions. In related thiazole derivatives, a variety of interactions are observed that stabilize the crystal lattice. tandfonline.com

Hydrogen Bonding: Although the target molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds are commonly observed in similar crystal structures. tandfonline.com The oxygen atoms of the ester carbonyl group and the nitrogen atom of the thiazole ring are likely to act as acceptors for hydrogen atoms from the alkyl groups of neighboring molecules.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. The extent of this stacking is influenced by the steric hindrance of the substituents. rsc.org

Other Interactions: Chalcogen bonding (involving the sulfur atom) and other van der Waals forces also play a crucial role in directing the molecular arrangement in the solid state. rsc.orgrsc.org Hirshfeld surface analysis is a powerful tool used in modern crystallography to visualize and quantify these diverse intermolecular contacts. tandfonline.commdpi.com The interplay of these forces determines the final crystal packing motif, which can range from herringbone to slipped-stack arrangements. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Thiazole Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. yale.edu While this compound is itself achiral, many important thiazole derivatives possess stereogenic centers. For instance, the synthesis of complex natural products often involves chiral thiazole fragments. mdpi.com

In the context of chiral thiazole derivatives, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be assigned.

Study Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes in solution.

Monitor Chiral Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

The CD spectrum provides information about the electronic transitions within the chiral molecule, with positive or negative bands (Cotton effects) corresponding to specific transitions. Understanding the chiroptical properties is vital in fields like pharmacology, where the biological activity of enantiomers can differ significantly. yale.edunih.gov

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.

While there is a body of research on the computational analysis of the broader class of thiazole derivatives, this information does not directly apply to "this compound." Adhering to the strict instructions to focus solely on the specified compound and to ensure scientific accuracy, it is not possible to generate the requested article. Creating content for the specified outline would require data from dedicated research on this molecule, which does not appear to be publicly available at this time.

Therefore, the requested article cannot be generated as it would necessitate fabricating data that does not exist in the scientific literature, violating the core principles of accuracy and factual reporting.

Computational and Theoretical Studies of 5 Isopropyl Thiazole 2 Carboxylic Acid Ethyl Ester

Reaction Mechanism Modeling and Transition State Analysis

Analysis of Stereoselectivity

No studies detailing the analysis of stereoselectivity for 5-isopropyl-thiazole-2-carboxylic acid ethyl ester were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to the biological interactions of this compound were identified.

In Silico Screening and Ligand-Protein Docking Studies

No in silico screening or ligand-protein docking studies focusing on the interaction prediction of this compound were found.

Advanced Automated Methods for Reaction Path Analysis

No publications detailing the use of advanced automated methods for the reaction path analysis of this compound were available.

Mechanistic Investigations of Biological Activities of Thiazole Carboxylic Acid Ethyl Esters

Enzyme Inhibition Studies (molecular mechanisms)

Inhibition of Serine Proteases

One common mechanism involves the formation of a covalent bond between the inhibitor and the active site serine. For instance, some inhibitors act as acylating agents, where the serine residue attacks a carbonyl group on the inhibitor, leading to a stable acyl-enzyme intermediate that is slow to hydrolyze, thus inactivating the enzyme. The electrophilicity of the carbonyl carbon is a crucial factor in this process.

Carbonic Anhydrase (CA-III) Inhibition Mechanisms

Specific mechanistic studies on the inhibition of Carbonic Anhydrase III (CA-III) by 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester are not detailed in the available literature. However, research on other thiazole (B1198619) derivatives provides insights into potential inhibitory mechanisms against carbonic anhydrases.

Carbonic anhydrases are zinc-containing metalloenzymes. A primary mechanism of inhibition for many classes of CA inhibitors involves the coordination of the inhibitor to the zinc ion in the active site. This is often achieved through a zinc-binding group on the inhibitor. While the ethyl ester group is not a classical zinc-binding group, the thiazole ring itself, with its nitrogen and sulfur atoms, could potentially interact with the zinc ion or with amino acid residues in the active site that are crucial for catalysis.

Studies on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase II have suggested that these compounds can bind to the active site and block its function. mdpi.com Molecular docking studies of these compounds have helped to elucidate the interactions, orientation, and conformational changes within the active site of the enzyme. mdpi.com It is plausible that thiazole carboxylic acid ethyl esters could act as non-classical inhibitors, binding in or near the active site and disrupting the catalytic cycle without directly coordinating to the zinc ion.

Kinesin (HSET/KIFC1) Inhibition and Binding Interactions

While direct studies on this compound are limited, extensive research on the closely related compound, 2-(3-benzamidopropanamido)thiazole-5-carboxylate, provides significant insight into the inhibition of the human kinesin motor protein HSET (also known as KIFC1). nih.gov This research has identified this class of compounds as ATP-competitive inhibitors with nanomolar biochemical potency. nih.gov

The ethyl ester substituent on the thiazole ring has been shown to be essential for inhibitory activity. nih.gov Removal of the ethyl ester group leads to a significant reduction in potency, suggesting a critical role in binding to the enzyme. nih.gov The proposed mechanism of action is the direct binding of the inhibitor to HSET, which interferes with the microtubule-stimulated turnover of ATP by the kinesin motor. nih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of the thiazole ring and the ethyl ester group for potent inhibition. While the exact binding interactions of the isopropyl group at the 5-position of the thiazole ring have not been specifically elucidated, the general scaffold of 5-substituted thiazole-2-carboxylic acid ethyl esters has proven to be a promising starting point for the development of potent HSET inhibitors.

Table 1: In Vitro Inhibition of HSET by a Thiazole Carboxylate Analog

| Compound | HSET IC50 (μM) |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | 0.1 |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

Glucokinase (GK) Activation Mechanisms

There is no available research indicating that this compound acts as a glucokinase (GK) activator. However, studies on other thiazole derivatives, specifically thiazol-2-yl benzamides, have identified them as potent GK activators. researchgate.netnih.gov

Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance glucose uptake and utilization. GK activators are allosteric modulators, meaning they bind to a site on the enzyme distinct from the active site. researchgate.net This binding induces a conformational change in the enzyme that increases its affinity for glucose, thereby enhancing its catalytic activity at physiological glucose concentrations. researchgate.net

In silico docking studies of thiazole-2-yl benzamide (B126) derivatives have shown that these compounds bind to the allosteric site of the GK enzyme. researchgate.netnih.gov The thiazole ring and other substituents on the molecule form specific interactions with amino acid residues in this allosteric pocket, stabilizing the active conformation of the enzyme. researchgate.net While this information pertains to a different class of thiazole derivatives, it illustrates the potential for the thiazole scaffold to be incorporated into molecules that allosterically activate glucokinase.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While specific mechanistic data for this compound is not available, the thiazole scaffold is recognized as an important core structure for the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. researchgate.net

The inhibition of PTP1B by thiazole-containing compounds is thought to occur through interactions with the enzyme's active site. researchgate.net The thiazole ring can form favorable interactions with the polar active site of PTP1B. researchgate.net Inhibitors of PTP1B often contain a moiety that can mimic the phosphate (B84403) group of the substrate, thereby binding to the catalytic site and preventing the dephosphorylation of target proteins.

Structure-based drug design and molecular docking studies have been instrumental in developing potent and selective thiazole-based PTP1B inhibitors. mdpi.com These studies have helped to identify key interactions between the inhibitor and amino acid residues in both the active site and secondary binding sites, leading to the design of inhibitors with improved potency and selectivity.

Enoyl-ACP Reductase (ecKAS III) Inhibitory Activity

There is a lack of specific research on the inhibitory activity of this compound against enoyl-acyl carrier protein reductase (ENR), also known as ecKAS III. However, the thiazole heterocycle is a component of some known inhibitors of enzymes involved in fatty acid biosynthesis.

ENR is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I pathway, making it an attractive target for the development of novel antibacterial agents. Inhibition of ENR disrupts the elongation cycle of fatty acid synthesis, which is essential for bacterial survival.

The mechanism of ENR inhibition by small molecules typically involves binding to the active site and preventing the binding of the substrate, enoyl-ACP, or the cofactor, NADH/NADPH. The thiazole ring in a potential inhibitor could contribute to binding through hydrophobic or polar interactions with the enzyme's active site residues. The development of ENR inhibitors often relies on high-throughput screening and subsequent structure-based optimization to achieve potent and selective inhibition.

Nuclear Bile Acid Receptor FXR Modulation

Currently, there is no publicly available scientific literature that specifically investigates the modulation of the nuclear bile acid receptor FXR (Farnesoid X receptor) by this compound. While thiazole derivatives are explored for a wide range of biological activities, their interaction with FXR is not a prominently documented area of research for this specific substitution pattern.

Receptor-Ligand Binding Interactions at the Molecular Level

Detailed studies elucidating the specific receptor-ligand binding interactions of this compound at a molecular level are not available in the current scientific literature. Understanding these interactions would require dedicated research, such as X-ray crystallography or computational modeling, focused on this particular compound and its potential biological targets.

Structure-Activity Relationship (SAR) Analysis of Thiazole Carboxylic Acid Ethyl Esters

While direct SAR studies for this compound are not published, general principles from related thiazole derivatives can offer insights into the potential roles of its structural components.

Impact of Isopropyl Group Position and Stereochemistry

The influence of an isopropyl group at the 5-position of the thiazole ring is not extensively documented for this specific scaffold. However, in broader studies of thiazole derivatives, the nature and position of substituents on the ring are known to significantly affect biological activity. Lipophilic groups can influence membrane permeability and interactions with hydrophobic pockets in target proteins. The stereochemistry of the isopropyl group is not applicable as it is an achiral moiety.

Molecular Mechanisms of Antimicrobial Action (excluding clinical data)

Specific studies on the molecular mechanisms of antimicrobial action for this compound have not been reported. However, the broader class of thiazole derivatives has been shown to exhibit antimicrobial effects through various mechanisms. It is plausible that this compound could operate through one or more of these established pathways, though this remains to be experimentally verified.

Some known antimicrobial mechanisms of thiazole-containing compounds include:

Inhibition of Bacterial Enzymes: Thiazole derivatives have been identified as inhibitors of essential bacterial enzymes. For example, some have been shown to target DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into bacterial cell membranes, leading to depolarization, leakage of cellular contents, and ultimately cell death. mdpi.com

Inhibition of Metabolic Pathways: Certain thiazoles can interfere with vital metabolic pathways in bacteria, such as the synthesis of essential vitamins or cofactors. jchemrev.com

Table 1: Potential (Hypothesized) Antimicrobial Mechanisms Based on Thiazole Derivatives

| Mechanism of Action | Potential Target | Supporting Evidence from Related Compounds |

|---|---|---|

| Enzyme Inhibition | DNA Gyrase, Topoisomerase IV | Some thiazole derivatives show potent inhibitory activity against these enzymes. nih.gov |

| Cell Membrane Disruption | Bacterial Cell Membrane | The amphiphilic character of some thiazoles facilitates membrane insertion. mdpi.com |

Antibacterial Activity: Insights into Bacterial Target Interaction

The antibacterial mechanisms of thiazole derivatives, including esters like this compound, are multifaceted. While specific studies on this exact compound are not extensively detailed in the provided results, the broader class of thiazole-containing compounds is known to exert antibacterial effects through various interactions with bacterial targets. One key mechanism involves the inhibition of bacterial respiratory chain dehydrogenase, which disrupts cellular respiration and energy production, ultimately leading to bacterial cell death. nih.gov The lipophilic nature of the thiazole ring and its substituents, such as the isopropyl and ethyl ester groups, can facilitate the compound's passage through the bacterial cell membrane.

Antifungal Activity: Mechanistic Considerations

Thiazole carboxylic acid ethyl esters and related derivatives have demonstrated notable antifungal properties. The mechanism of action often involves the disruption of fungal cell wall integrity or interference with essential enzymatic pathways. For some 2,4,5-trisubstituted thiazoles, the presence of specific functional groups like thiosemicarbazide (B42300) is linked to their antifungal effects against pathogens such as Candida albicans. kau.edu.sa

The structural features of these compounds, including the substituents on the thiazole ring, play a crucial role in their activity. For example, the presence of a 4-fluorophenyl group in certain thiazole series has been associated with a broad spectrum of activity, including antifungal effects. kau.edu.sa While the precise molecular targets for this compound are not specified, the general mechanism for this class of compounds may involve mycoparasitism, where the compound or its metabolites lead to the decomposition of fungal cell walls. nih.gov Another potential mechanism is the inhibition of mycelial growth and spore germination, which has been observed with other heterocyclic compounds. nih.gov

Antiprotozoal Activity, e.g., Anti-trypanosomal Mechanisms

Thiazole derivatives are recognized for their potential as antiprotozoal agents, including activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comnih.gov Structure-activity relationship (SAR) studies of related compounds reveal that the substitution at position 5 of the thiazole ring is critical for activity. Specifically, the presence of an ethyl or isopropyl group at this position has been found to be favorable for antimalarial activity. mdpi.comnih.gov This suggests that this compound fits a favorable structural profile for potential antiprotozoal action.

Furthermore, the presence of a 2-pyridyl hydrazinyl residue at position 2 of the thiazole nucleus has been associated with enhanced antimalarial activity in other series. mdpi.com While the exact mechanism of action for this specific ethyl ester is not detailed, the activity of related thiazoles against parasites like Plasmodium falciparum points towards the inhibition of essential parasitic enzymes or disruption of critical metabolic pathways.

Molecular Basis of Antineoplastic Activities

Thiazole-containing compounds are a significant class of molecules in cancer research, with several approved anticancer drugs featuring this scaffold. mdpi.comnih.gov Their antineoplastic activities are exerted through various molecular mechanisms, primarily focusing on the inhibition of cell proliferation and the induction of programmed cell death (apoptosis) in cancer cells.

Inhibition of Cancer Cell Proliferation: Molecular Targets

The thiazole nucleus serves as a scaffold for compounds that can inhibit a range of biological targets crucial for cancer cell proliferation. nih.gov Derivatives have been shown to target and inhibit key signaling pathways involved in cancer cell survival and growth, such as the AKT and ERK signaling pathways. smolecule.com Some thiazole compounds act as inhibitors of specific enzymes like kinesin HSET (KIFC1), which is involved in cell division. nih.gov For these inhibitors, substituents on the thiazole ring, like the ethyl ester, are critical for potency; removal of the ethyl ester can lead to a drastic reduction in activity. nih.gov

Other molecular targets for thiazole derivatives include cyclin-dependent kinases (CDKs) and tyrosine kinases, which are central regulators of the cell cycle. nih.gov By inhibiting these enzymes, compounds can cause cell cycle arrest, typically at the G0/G1 interphase, thereby halting the proliferation of tumor cells. nih.gov The antiproliferative effect is often selective for cancer cells, with minimal impact on normal human cells. nih.gov

Table 1: Molecular Targets of Thiazole Derivatives in Cancer Cell Proliferation

| Target Protein/Pathway | Effect of Inhibition | Reference |

|---|---|---|

| AKT Signaling Pathway | Inhibition of cell survival and proliferation | smolecule.com |

| ERK Signaling Pathway | Inhibition of cell survival and proliferation | smolecule.com |

| Kinesin HSET (KIFC1) | Disruption of mitosis and cell division | nih.gov |

| Tyrosine Kinases | Blockade of signal transduction for cell growth | nih.gov |

Induction of Apoptosis Pathways: Mechanistic Details

Beyond inhibiting proliferation, many thiazole derivatives actively induce apoptosis in cancer cells. This programmed cell death can be triggered through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com

Mechanistic studies on related 4-thiazolidinone (B1220212) derivatives have shown they can reduce the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com This leads to the release of pro-apoptotic factors like cytochrome C from the mitochondria into the cytoplasm. The released cytochrome C then participates in the activation of a cascade of caspases, which are the executioner enzymes of apoptosis. Thiazole derivatives have been shown to induce the activation of caspases 7, 8, 9, and 10. mdpi.com

Furthermore, some compounds can modulate the expression levels of key apoptotic proteins. For example, they can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. mdpi.com Another mechanism contributing to apoptosis induction is the generation of reactive oxygen species (ROS) within the cancer cells, which causes oxidative stress and triggers cell death pathways. mdpi.com

Mechanistic Insights into Anti-inflammatory and Analgesic Effects

The thiazole scaffold is also found in compounds developed for their anti-inflammatory and analgesic properties. mdpi.com The primary mechanism behind these effects is often the inhibition of key enzymes involved in the inflammatory cascade.

The pharmacological effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) (by COX) and leukotrienes (by LOX). researchgate.net Thiazole-containing compounds can act as inhibitors of both COX-1 and COX-2 enzymes. While COX-1 is involved in maintaining physiological functions, COX-2 is primarily induced during inflammation and mediates pain and inflammatory responses. researchgate.net By inhibiting COX-2, these compounds can effectively reduce inflammation and pain. researchgate.netnih.gov The anti-inflammatory activity of novel thiazole analogues has been demonstrated through methods such as the membrane stabilization of human red blood cells, which models the inflammatory response. who.int

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ampicillin |

| Bax |

| Clotrimazole |

| Cytochrome C |

| p53 |

Anticonvulsant Activity: Proposed Molecular Interactions

There is no specific information available in the reviewed scientific literature detailing the proposed molecular interactions of this compound in relation to anticonvulsant activity. While other thiazole derivatives have been investigated for their potential as anticonvulsant agents, the mechanism of action for this specific ester has not been elucidated. researchgate.netmdpi.combiointerfaceresearch.com

Applications in Advanced Chemical and Biological Research

Development of Chemical Probes for Biological Systems